![molecular formula C14H12F3N3O3 B2390647 4-({[1-metil-5-oxo-3-(trifluorometil)-1,5-dihidro-4H-pirazol-4-iliden]metil}amino)benzoato de metilo CAS No. 320425-12-5](/img/structure/B2390647.png)
4-({[1-metil-5-oxo-3-(trifluorometil)-1,5-dihidro-4H-pirazol-4-iliden]metil}amino)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate is a complex organic compound with notable applications in various fields of scientific research, including chemistry, biology, and medicine. The structure consists of a pyrazole core with functional groups that enhance its reactivity and specificity in biochemical assays and synthetic applications.
Aplicaciones Científicas De Investigación
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often serving as a building block in pharmaceuticals and agrochemicals.
Biology: Acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specialized functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate typically involves a multi-step reaction. Key starting materials include 4-aminobenzoic acid and various pyrazole derivatives. The reactions are typically carried out in polar solvents under controlled temperatures to maintain stability and maximize yield.
Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often utilizing continuous flow reactors to streamline the process and reduce waste. Catalysts and optimized reaction conditions help achieve high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophiles under basic or acidic conditions, depending on the target substitution.
Major Products: The products vary depending on the reaction type. For instance, oxidation may yield ketones or carboxylic acids, while substitution can introduce different functional groups onto the aromatic ring.
Mecanismo De Acción
Compared to other pyrazole derivatives:
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate: stands out due to its unique trifluoromethyl group, which enhances its metabolic stability and binding affinity to biological targets.
Comparación Con Compuestos Similares
1-methyl-3-(trifluoromethyl)-5-oxo-4H-pyrazole-4-carboxylate
4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
1-methyl-3-(trifluoromethyl)-4-(phenylamino)-1H-pyrazole-5-carboxylate
Each of these compounds exhibits unique properties, but the structure and functional groups of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate confer distinct advantages in certain applications, particularly in medicinal chemistry.
This comprehensive analysis covers the essential aspects of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate. Let me know if there’s anything specific you’d like to delve into further!
Propiedades
IUPAC Name |
methyl 4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-20-12(21)10(11(19-20)14(15,16)17)7-18-9-5-3-8(4-6-9)13(22)23-2/h3-7,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCIVQJDZOINKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)
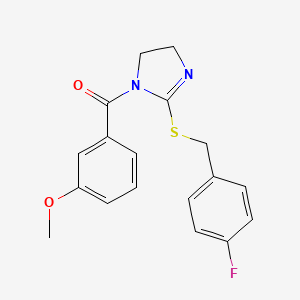
![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
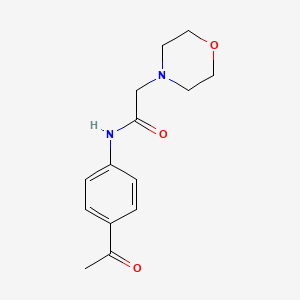
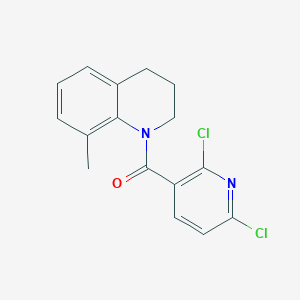
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
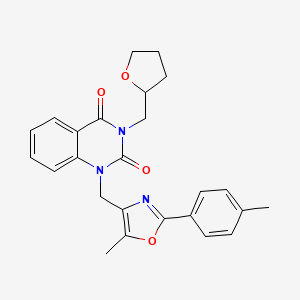
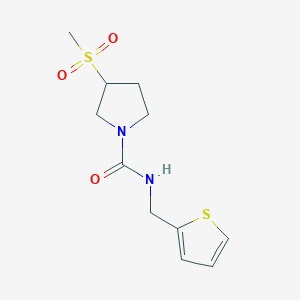
![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2390586.png)
